2-(2-Methoxy-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(2-Methoxy-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C19H23BO4 and its molecular weight is 326.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystallographic Analysis and Structural Properties
Crystal Structure of 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane This research provides insights into the crystal structure of a derivative of the compound, revealing its orthorhombic space group and specific lattice constants. The study further elucidates the compound's molecular structure, including the planar aromatic 6-ring, a heterocyclic 5-ring, and the borolane 5-ring. This understanding is crucial for comprehending the compound's interaction potential and stability in various applications (Seeger & Heller, 1985).
Molecular Structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane This study presents the synthesis and crystallographic analysis of another derivative, highlighting its monoclinic space group and cell parameters. The absence of significant intramolecular or intermolecular interaction with the Lewis acidic boron atom suggests potential stability and inertness, making the compound suitable for specific applications where reactivity needs to be controlled (Coombs et al., 2006).
Applications in Material Science and Technology
Synthesis of Pinacolylboronate-Substituted Stilbenes for LCD Technology Research demonstrates the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. The synthesized compounds are crucial intermediates for producing boron-containing polyene systems, which show promise as new materials for Liquid Crystal Display (LCD) technology. The potential therapeutic applications for Neurodegenerative diseases are also being explored, marking a significant step in material science and medicinal chemistry (Das et al., 2015).
Chemical Synthesis and Reaction Analysis
Synthesis and Molecular Structure Analysis via Density Functional Theory (DFT) This research focuses on the synthesis and structural confirmation of boric acid ester intermediates, providing in-depth insights into their molecular structures through spectroscopy, mass spectrometry, and X-ray diffraction. The utilization of Density Functional Theory (DFT) to investigate the molecular electrostatic potential and frontier molecular orbitals further underlines the compound's significance in the field of chemical synthesis and materials science (Huang et al., 2021).
Properties
IUPAC Name |
2-(2-methoxy-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO4/c1-18(2)19(3,4)24-20(23-18)16-12-11-15(13-17(16)21-5)22-14-9-7-6-8-10-14/h6-13H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFWWUHSQAESGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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